2-(1,3-dioxaindan-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine hydrochloride
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Overview
Description
2-(1,3-dioxaindan-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine hydrochloride is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a benzodioxole moiety and an imidazo[1,2-a]pyridine core. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, disrupting normal cell cycle progression and promoting programmed cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxaindan-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole and imidazo[1,2-a]pyridine intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxaindan-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
2-(1,3-dioxaindan-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-Benzodioxol-5-yl)-7-methylimidazo[1,2-a]pyridin-3-amine
Uniqueness
What sets 2-(1,3-dioxaindan-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine hydrochloride apart from similar compounds is its unique combination of the benzodioxole and imidazo[1,2-a]pyridine moieties, which confer distinct chemical reactivity and biological activity. This compound’s ability to target specific molecular pathways makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2.ClH/c15-9-2-1-5-18-13(16)12(17-14(9)18)8-3-4-10-11(6-8)20-7-19-10;/h1-6H,7,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTHBQJFRGTMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=C(C4=N3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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